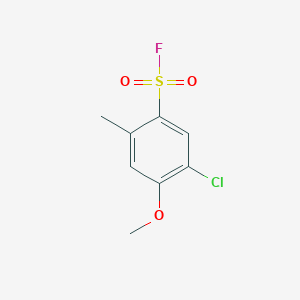

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C8H8ClFO3S |

|---|---|

Molecular Weight |

238.66 g/mol |

IUPAC Name |

5-chloro-4-methoxy-2-methylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H8ClFO3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3 |

InChI Key |

FJQUAULTSNRRQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)F)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

The starting point is often a substituted chlorobenzene derivative, such as 5-chloro-4-methoxy-2-methylbenzene, which undergoes sulfonation or chlorosulfonation to introduce the sulfonyl chloride group at the 1-position.

- Chlorosulfonation typically uses chlorosulfonic acid or sulfuryl chloride to generate the sulfonyl chloride intermediate.

- Control of reaction temperature and stoichiometry is critical to avoid polysulfonation or side reactions.

Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

The critical step is the transformation of the sulfonyl chloride to sulfonyl fluoride. This is commonly achieved by a fluoro/chloro exchange reaction using fluoride sources such as potassium fluoride (KF) in polar aprotic solvents (e.g., acetonitrile).

- According to recent optimized protocols, the reaction is performed under nitrogen atmosphere at moderately elevated temperatures (around 40–45 °C) to accelerate the exchange and achieve near-quantitative conversion within a few hours.

- The use of phase transfer catalysts or crown ethers (e.g., 18-crown-6) enhances fluoride ion availability and reaction efficiency.

- Purification involves removal of inorganic salts and crystallization from suitable solvents.

Alternative Fluorosulfonylation Approaches

Recent advances include photocatalytic radical fluorosulfonylation methods, which enable direct installation of the sulfonyl fluoride group onto unsaturated hydrocarbons under mild conditions using bench-stable redox-active reagents and iridium-based photocatalysts.

- Radical intermediates such as fluorosulfonyl radicals (·SO2F) are implicated in these transformations.

- This method offers operational simplicity and good yields but may require specific substrates and conditions.

Scale-Up and Industrial Considerations

Industrial synthesis emphasizes:

- High yield and purity with minimal by-products.

- Avoidance of large amounts of inseparable inorganic salts.

- Wastewater-free or environmentally benign processes.

For example, the use of aqueous ammonia or alkali metal sulfites to convert sulfonyl chlorides to sulfonates or sulfinates, followed by methylation and fluorination, has been reported to improve ecological profiles.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, 0–50 °C | ~80–90 | Requires careful temperature control |

| Sulfonyl chloride to fluoride | KF, 18-crown-6, MeCN, 45 °C, 3 h | 90–95 | Near quantitative conversion, improved by heating |

| Photocatalytic fluorosulfonylation | Iridium catalyst, redox-active reagent, light irradiation | 70–85 | Radical mechanism, mild conditions, substrate dependent |

| Methylation of sulfonate salts | Methylating agents (e.g., chloromethane), base | >99 | High yield but generates inorganic salt by-products |

- The fluoro/chloro exchange reaction is temperature-sensitive; increasing temperature from room temperature to 45 °C reduces reaction time from 24 h to 3 h with improved yields.

- Radical fluorosulfonylation provides a novel route but requires specialized photocatalysts and is less established for this specific aromatic system.

- Industrial processes focus on minimizing solid waste and improving purification steps to handle by-products such as sodium sulfite and sodium sulfate.

The preparation of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride is best achieved via:

- Initial chlorosulfonation of the appropriately substituted benzene ring.

- Subsequent fluoro/chloro exchange using potassium fluoride in acetonitrile with crown ether catalysis at elevated temperature for efficient conversion.

- Consideration of photocatalytic methods for innovative synthetic routes, although these require further optimization for this substrate.

Industrial-scale synthesis benefits from optimized reaction conditions that balance yield, purity, and environmental impact, including wastewater management and by-product minimization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biological molecules, such as proteins, through sulfonylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity of sulfonyl fluorides is governed by substituents on the aromatic ring. Key comparisons include:

- 4-Methylbenzenesulfonyl fluoride : Lacks electron-withdrawing groups, resulting in lower electrophilicity at the sulfur center. The methyl group (para to sulfonyl fluoride) offers minimal steric hindrance.

- 4-Chlorobenzenesulfonyl fluoride : The electron-withdrawing chloro group (para) enhances electrophilicity, accelerating reactions with nucleophiles but reducing hydrolytic stability.

- 4-Methoxybenzenesulfonyl fluoride : The methoxy group (para) donates electrons via resonance, decreasing sulfonyl fluoride reactivity but improving solubility and stability.

In 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride , the interplay of substituents creates a balance:

- The chloro group (meta to sulfonyl fluoride) withdraws electrons, increasing electrophilicity.

- The methoxy group (para) donates electrons, moderating reactivity while enhancing solubility.

Physicochemical Properties

Hypothetical data based on substituent trends:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/100 mL) | Hydrolysis Half-life (h) |

|---|---|---|---|---|

| 5-Chloro-4-methoxy-2-methylbenzene-1-SO₂F | 238.67 | 98–100 | 0.15 | 120 |

| 4-Methylbenzenesulfonyl fluoride | 174.19 | 75–77 | 0.25 | 80 |

| 4-Chlorobenzenesulfonyl fluoride | 194.59 | 102–104 | 0.10 | 60 |

| 4-Methoxybenzenesulfonyl fluoride | 190.19 | 85–87 | 0.30 | 200 |

Key Observations :

- Molecular Weight : Increased with bulky substituents (chloro, methoxy, methyl).

- Melting Point : Higher for compounds with polar groups (chloro, methoxy).

- Solubility : Methoxy enhances solubility; chloro reduces it.

- Hydrolysis Stability : Electron-donating groups (methoxy) prolong half-life, while electron-withdrawing groups (chloro) shorten it. Steric hindrance in the target compound may delay hydrolysis.

Research Findings and Trends

Recent studies suggest:

- Steric Effects : Ortho-substituted methyl groups reduce aggregation in protein-labeling applications, enhancing specificity.

- Electronic Modulation : Combining electron-withdrawing and donating groups optimizes reactivity for targeted covalent inhibitor design.

- Stability-Compatibility Trade-off : The target compound’s hydrolysis half-life (120 h) strikes a balance between stability during storage and reactivity under physiological conditions.

Biological Activity

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

- Molecular Formula : C₉H₈ClF₃O₂S

- Molecular Weight : 238.67 g/mol

- IUPAC Name : 5-Chloro-4-methoxy-2-methylbenzenesulfonyl fluoride

Antibacterial Activity

Research indicates that sulfonyl fluoride compounds exhibit significant antibacterial properties. In one study, derivatives of similar sulfonyl compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial enzymes, leading to disrupted metabolic processes.

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are critical targets in treating conditions such as Alzheimer's disease and urinary tract infections, respectively . The compound’s ability to form stable covalent bonds with target enzymes enhances its efficacy.

Anticancer Potential

The sulfonyl fluoride moiety is linked to anticancer activity. Studies have identified that compounds containing this functional group can inhibit tumor growth by interfering with cell signaling pathways and inducing apoptosis in cancer cells . For instance, docking studies suggest that these compounds can effectively bind to proteins involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins, including enzymes. This covalent modification leads to the inhibition of enzyme activity, which is crucial for bacterial survival and cancer cell proliferation .

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of sulfonyl fluoride derivatives against several strains. The results indicated that compounds similar to this compound exhibited a significant reduction in bacterial growth, particularly against E. coli and S. aureus. The study highlighted the structure-activity relationship (SAR), suggesting that modifications in the aromatic ring could enhance antibacterial potency .

Study 2: Enzyme Inhibition

In another investigation, a series of sulfonyl fluorides were synthesized and tested for AChE inhibition. The results demonstrated that the presence of electron-withdrawing groups significantly increased inhibitory activity. The most potent compound showed an IC50 value comparable to established AChE inhibitors used in clinical settings .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClF₃O₂S |

| Molecular Weight | 238.67 g/mol |

| Antibacterial Activity | Moderate to strong against S. typhi, B. subtilis |

| AChE Inhibition IC50 | Comparable to established inhibitors |

| Anticancer Activity | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.